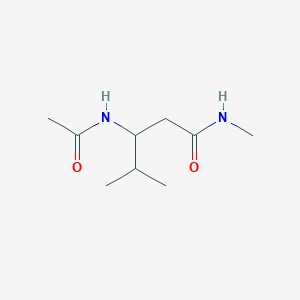
Pentanamide, 3-(acetylamino)-N,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, 3-(acetylamino)-N,4-dimethyl- is an organic compound belonging to the amide family It is characterized by the presence of an amide group (RCONH2) and an acetylamino group (RNHCOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, 3-(acetylamino)-N,4-dimethyl- typically involves the reaction of a suitable amine with an acylating agent. One common method is the reaction of N,N-dimethyl-3-aminopentanamide with acetic anhydride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Pentanamide, 3-(acetylamino)-N,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Pentanamide, 3-(acetylamino)-N,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Pentanamide, 3-(acetylamino)-N,4-dimethyl- involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interfere with cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Pentanamide: A simpler amide with similar structural features but lacking the acetylamino group.
N,N-Dimethylacetamide: Shares the dimethylamino group but differs in the acyl group attached to the nitrogen.
Acetylaminopentane: Similar in having an acetylamino group but differs in the overall structure
Uniqueness
Pentanamide, 3-(acetylamino)-N,4-dimethyl- is unique due to the presence of both the acetylamino and dimethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-acetamido-N,4-dimethylpentanamide |
InChI |
InChI=1S/C9H18N2O2/c1-6(2)8(11-7(3)12)5-9(13)10-4/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12) |
InChI Key |
VPQHCSZJQXDNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)NC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















